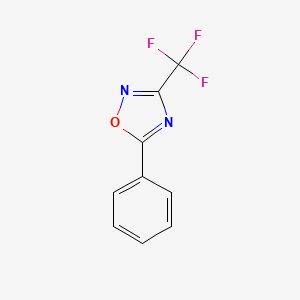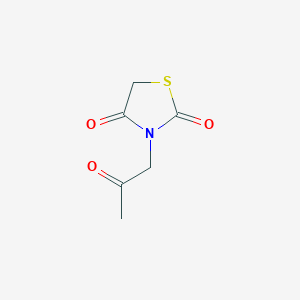
4,6,8-Trimethylnonan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,8-Trimethylnonan-1-ol is an organic compound classified as a primary alcohol. It has the molecular formula C12H26O and contains a hydroxyl group (-OH) attached to the first carbon of a nonane chain with three methyl groups at positions 4, 6, and 8
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Trimethylnonan-1-ol can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 4,6,8-trimethylnonanal, followed by reduction to the corresponding alcohol. The reaction conditions typically involve the use of strong reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent such as tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process is often carried out under high pressure and temperature using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,6,8-Trimethylnonan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (4,6,8-trimethylnonanal) or further to the carboxylic acid (4,6,8-trimethylnonanoic acid) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane (4,6,8-trimethylnonane) using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 or NaBH4 in THF or diethyl ether.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4,6,8-Trimethylnonanal, 4,6,8-Trimethylnonanoic acid.
Reduction: 4,6,8-Trimethylnonane.
Substitution: 4,6,8-Trimethylnonyl chloride.
Aplicaciones Científicas De Investigación
4,6,8-Trimethylnonan-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,6,8-Trimethylnonan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic alkyl chain can interact with lipid membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
Nonan-1-ol: A primary alcohol with a straight-chain structure, lacking the methyl substitutions.
4-Methylnonan-1-ol: A primary alcohol with a single methyl group at position 4.
6-Methylnonan-1-ol: A primary alcohol with a single methyl group at position 6.
8-Methylnonan-1-ol: A primary alcohol with a single methyl group at position 8.
Uniqueness
4,6,8-Trimethylnonan-1-ol is unique due to the presence of three methyl groups at specific positions along the nonane chain. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
88331-26-4 |
|---|---|
Fórmula molecular |
C12H26O |
Peso molecular |
186.33 g/mol |
Nombre IUPAC |
4,6,8-trimethylnonan-1-ol |
InChI |
InChI=1S/C12H26O/c1-10(2)8-12(4)9-11(3)6-5-7-13/h10-13H,5-9H2,1-4H3 |
Clave InChI |
JRENEIGFEYTANX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)CC(C)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14398114.png)
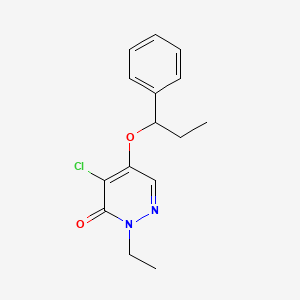
![5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398135.png)

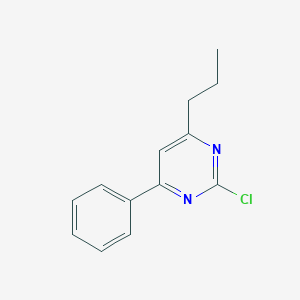
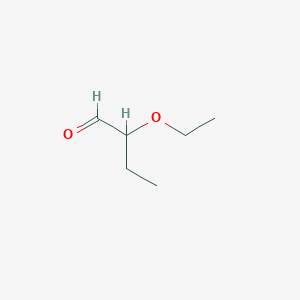

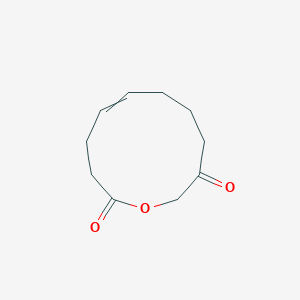
![1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl-](/img/structure/B14398165.png)
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14398172.png)
![2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14398180.png)
![1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole](/img/structure/B14398191.png)
